DMJ-I-228
Description
Properties
CAS No. |
1374035-59-2 |
|---|---|
Molecular Formula |
C19H19ClFN5O4 |
Molecular Weight |
435.84 |
IUPAC Name |
N1-(4-Chloro-3-fluorophenyl)-N2-((1S,2S)-2-guanidino-2,3-dihydro-1H-inden-1-yl)oxalamide formate |
InChI |
InChI=1S/C18H17ClFN5O2.CH2O2/c19-12-6-5-10(8-13(12)20)23-16(26)17(27)25-15-11-4-2-1-3-9(11)7-14(15)24-18(21)22;2-1-3/h1-6,8,14-15H,7H2,(H,23,26)(H,25,27)(H4,21,22,24);1H,(H,2,3)/t14-,15-;/m0./s1 |
InChI Key |
WUILLEJRRYSPRZ-YYLIZZNMSA-N |
SMILES |
O=C(NC1=CC=C(Cl)C(F)=C1)C(N[C@@H]2[C@@H](NC(N)=N)CC3=C2C=CC=C3)=O.O=CO |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DMJI-228; DMJ-I228; DMJ I 228; DMJ I-228; DMJ-I 228; DMJ-I-228 |
Origin of Product |
United States |
Discovery and Design Modalities
The development of DMJ-I-228 is not an isolated event but rather the culmination of years of research into small molecules that can mimic the function of the CD4 receptor, the primary receptor for HIV-1.
Historical Trajectory of CD4 Mimetic Compound Development
The quest for small molecule CD4 mimetics began with the discovery of the NBD (N-phenyl-N'-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide) series of compounds. These early precursors were identified through screening for molecules that could inhibit the interaction between gp120 and CD4. nih.govresearchgate.net The initial lead compounds, such as NBD-556 and NBD-557, demonstrated the feasibility of targeting a highly conserved pocket on gp120, known as the Phe43 cavity, which is crucial for CD4 binding. nih.govresearchgate.net
Systematic modifications of the NBD-556 structure led to the development of next-generation compounds with improved properties. nih.gov These efforts focused on optimizing the interactions within the Phe43 cavity to enhance binding affinity and antiviral potency. nih.gov The evolution from these early NBD-series precursors was guided by a deepening understanding of the structural and thermodynamic basis of the gp120-CD4 interaction. acs.org
Transition from Agonist to Antagonist Functionality
A critical challenge in the development of early CD4 mimetics was their tendency to act as agonists. While they could competitively inhibit CD4 binding, they could also induce conformational changes in gp120 that, paradoxically, facilitated viral entry into cells lacking the CD4 receptor but expressing the coreceptor CCR5 (CD4-independent entry). nih.gov This agonist activity was an undesirable trait for a therapeutic agent.
The transition from agonist to antagonist functionality was a pivotal moment in the development of this class of inhibitors. Through a combination of structural biology, computational modeling, and synthetic chemistry, researchers identified key structural modifications that could uncouple binding affinity from agonistic activity. scispace.com It was discovered that by altering specific regions of the small molecule, it was possible to create compounds that could bind tightly to gp120 without triggering the conformational changes that lead to CD4-independent entry. nih.gov This led to the design of true antagonists that purely block viral entry.
Rational Design Principles and Synthetic Methodologies
The creation of this compound and its analogs is a testament to the power of rational, structure-based drug design.
Structure-Based Ligand Design and Optimization
The design of this compound was heavily reliant on high-resolution crystal structures of gp120 in complex with CD4 and earlier small molecule mimetics. bohrium.com These structures provided a detailed map of the binding site, allowing for the strategic placement of chemical functionalities to maximize interactions with key residues in the Phe43 cavity. bohrium.com
Computational modeling played a crucial role in predicting the binding modes and affinities of novel compound designs before their synthesis. proquest.com This in silico approach accelerated the optimization process, enabling the exploration of a wide range of chemical modifications to improve potency and pharmacokinetic properties. The goal was to design molecules that could not only occupy the Phe43 cavity but also establish additional favorable interactions with surrounding residues. proquest.com
Chemical Synthesis Routes for this compound and Analogous Compounds
The synthesis of this compound and related compounds involves multi-step organic synthesis protocols. While the specific, detailed synthetic route for every analog varies, a general strategy has been established. The synthesis of the core scaffolds of these molecules has been reported, often involving the preparation of key intermediates that can be further elaborated. nih.govnih.gov
A key feature in the design of advanced CD4 mimetic antagonists, including this compound, is the introduction of a guanidinium (B1211019) group. proquest.comresearchgate.net This positively charged moiety was rationally designed to mimic the interaction between Arg59 of the CD4 receptor and Asp368 of gp120, a critical salt bridge interaction for high-affinity binding. researchgate.netresearchgate.net The synthesis of these guanidinium-containing compounds often involves the conversion of a primary amine precursor. A common reagent used for this transformation is 1H-pyrazole-1-carboxamidine hydrochloride, which efficiently converts amines to the desired guanidinium functionality. researchgate.net This addition was instrumental in enhancing the binding affinity and antiviral activity of the compounds. researchgate.net The guanidinium group also contributed to improved water solubility of the inhibitors. researchgate.net
Below is a table summarizing key compounds in the development trajectory leading to potent CD4 mimetic antagonists.
| Compound Name | Key Features | Functional Class |
| NBD-556 | Early NBD-series precursor, binds to Phe43 cavity | Agonist |
| NBD-557 | Analog of NBD-556 | Agonist |
| BNM-III-170 | Indanone core, improved potency over early NBD series | Antagonist |
| This compound | Contains a guanidinium moiety to mimic CD4-gp120 interaction | Antagonist |
Utilization of Indane Scaffolds
The foundational design of this compound is centered around the indane scaffold. This bicyclic hydrocarbon, consisting of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, provides a rigid and structurally defined core. The choice of the indane scaffold is not arbitrary; its conformational rigidity allows for a more predictable orientation of appended functional groups, which is crucial for precise interactions with a biological target. In the development of this compound, the indane nucleus serves as a key building block, offering a versatile platform for the introduction of various substituents to probe the binding pocket of the target enzyme and optimize inhibitory activity.
Stereochemical Considerations in Synthesis
The synthesis of this compound necessitates careful control of its stereochemistry. The three-dimensional arrangement of atoms in a molecule can significantly influence its biological activity, as enantiomers or diastereomers often exhibit different potencies and pharmacological profiles. For this compound, the specific spatial orientation of substituents on the indane ring is critical for its intended biological function. The synthetic routes employed are therefore designed to be stereoselective, ensuring the production of the desired stereoisomer in high purity. This focus on stereochemical integrity is a cornerstone of the medicinal chemistry campaign that produced this compound, as it directly impacts the compound's ability to fit into the active site of its target and exert its inhibitory effect.
Structure-Activity Relationship (SAR) Studies
The development of this compound has been heavily guided by extensive structure-activity relationship (SAR) studies. These investigations systematically modify the chemical structure of a compound and assess the resulting impact on its biological activity. The goal of SAR studies is to identify the key molecular features responsible for the desired pharmacological effect and to guide the design of more potent and selective analogs.
Identification of Key Pharmacophoric Elements
Through rigorous SAR studies, the key pharmacophoric elements of this compound have been elucidated. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound, these studies have identified specific functional groups and their relative spatial arrangements on the indane scaffold that are essential for its inhibitory activity. The identification of these critical features provides a blueprint for understanding how this compound interacts with its target at a molecular level.
Impact of Structural Modifications on Biological Activity
Systematic structural modifications of the this compound molecule have provided valuable insights into how changes in its chemical architecture affect its biological activity. Researchers have synthesized and tested a variety of derivatives, altering substituents on both the aromatic and alicyclic portions of the indane core. The resulting data from these modifications have allowed for the construction of a detailed SAR landscape. This landscape reveals which positions on the scaffold are sensitive to substitution and what types of chemical groups (e.g., electron-donating, electron-withdrawing, bulky, or compact) enhance or diminish activity.
| Modification Site | Type of Modification | Impact on Biological Activity |
| Aromatic Ring | Introduction of electron-withdrawing groups | Increased potency |
| Aromatic Ring | Introduction of bulky substituents | Decreased activity |
| Cyclopentane Ring | Alteration of stereochemistry | Significant change in potency |
| Side Chain | Variation in length and polarity | Modulated activity and solubility |
Analog Development and Lead Optimization Strategies
The insights gained from SAR studies have been instrumental in the development of analogs and the implementation of lead optimization strategies. Lead optimization is an iterative process in which a promising lead compound, such as this compound, is systematically modified to improve its pharmacological properties, including potency, selectivity, and pharmacokinetic profile. The goal is to develop a preclinical candidate with an optimal balance of these characteristics.
A direct outcome of the lead optimization efforts centered on this compound is the development of DMJ-II-121. This compound represents a refined version of the original lead, incorporating structural modifications that were identified through SAR studies to enhance biological activity. The transition from this compound to DMJ-II-121 exemplifies a successful lead optimization campaign, where a deep understanding of the structure-activity relationships guided the rational design of a superior analog. The specific structural changes that differentiate DMJ-II-121 from its predecessor are a direct result of the systematic and data-driven approach of medicinal chemistry.
Molecular and Cellular Mechanisms of Hiv 1 Envelope Glycoprotein Modulation
Direct Target Engagement with HIV-1 gp120
DMJ-I-228 directly engages the HIV-1 gp120 exterior glycoprotein (B1211001), a critical component of the viral entry machinery. As a CD4-mimetic compound, it binds to gp120 within the conserved Phe43 cavity, which is located near the CD4-binding site. nih.govmedchemexpress.com This action effectively blocks the natural interaction between gp120 and the CD4 receptor on host cells, a crucial first step in viral entry. nih.govmedchemexpress.com
The primary binding site of this compound on gp120 is the Phe43 cavity, a deep and highly conserved hydrophobic pocket. nih.govmedchemexpress.comnih.govresearchgate.netresearchgate.netnih.gov This cavity is named for the critical role of phenylalanine 43 from the CD4 receptor, which inserts into this pocket during natural infection. researchgate.netnih.gov The ability of this compound to occupy this cavity allows it to act as a potent competitive inhibitor of CD4 binding. researchgate.net
Structural studies have revealed that the strategic positioning of this compound within the Phe43 cavity is facilitated by its distinct chemical moieties. researchgate.net The inclusion of a guanidinium (B1211019) group, for instance, allows for deeper penetration into the cavity, optimizing its interaction with the surrounding residues. researchgate.net This deep insertion is a key feature of potent CD4-mimetic compounds. researchgate.netresearchgate.netnih.gov The interaction is further stabilized by the compound's ability to engage with residues at both the base and the rim of the cavity. nih.gov
| Feature | Description | Significance |
|---|---|---|
| Binding Site | Phe43 cavity on HIV-1 gp120 | A highly conserved and functionally critical hydrophobic pocket involved in CD4 binding. |
| Binding Mode | Deep insertion into the cavity | Facilitates extensive contact with conserved residues, enhancing binding affinity and inhibitory potency. |
| Key Moiety | Guanidinium group | Promotes deeper penetration and unique hydrogen bonding networks. researchgate.net |
The binding of this compound within the Phe43 cavity is stabilized by interactions with several highly conserved gp120 residues. A critical interaction occurs with Aspartic acid 368 (Asp368). nih.govresearchgate.netnih.gov The guanidinium moiety of this compound allows it to form a salt bridge with Asp368, mimicking the interaction between Arginine 59 of the CD4 receptor and Asp368 of gp120. nih.govnih.gov This interaction is a hallmark of many potent CD4-mimetics and contributes significantly to their binding affinity and neutralizing breadth. nih.govnih.gov
In addition to the interaction with Asp368, this compound also establishes a hydrogen-bonding network that involves Methionine 426 (Met426). researchgate.net This network of interactions further anchors the compound within the binding pocket, contributing to its stable association with gp120. The ability of this compound to engage with these conserved residues underscores its potential for broad activity against different HIV-1 strains. nih.gov
The interaction between this compound and gp120 is further intricate, involving water-mediated hydrogen bond networks that contribute to the stability of the complex. While direct hydrogen bonds are crucial, water molecules can act as bridges between the ligand and the protein, facilitating a more extensive network of interactions than would be possible otherwise. The guanidinium group of this compound, in particular, facilitates the formation of unique hydrogen-bonding networks that span across residues like Met426 and Asp368. researchgate.net These networks are critical for the high-affinity binding and functional antagonism of this class of compounds. researchgate.net
Allosteric Regulation of HIV-1 Env Conformational Dynamics
The binding of this compound to the Phe43 cavity induces significant conformational changes in the HIV-1 Env glycoprotein, a process known as allosteric regulation. nih.govnih.govnih.gov These structural rearrangements are not localized to the binding site but are transmitted throughout the gp120 molecule and the larger Env trimer. nih.govnih.gov
Upon binding to gp120, this compound induces a conformational state that closely resembles the one adopted by Env when it binds to the CD4 receptor. nih.govnih.gov This "CD4-bound" conformation is characterized by the exposure of epitopes that are typically shielded in the unbound, or "closed," state of Env. nih.gov Specifically, the binding of this compound can enhance the binding of certain antibodies, such as 17b, which recognize these CD4-induced epitopes. nih.gov
However, a key distinction in the action of this compound compared to some other CD4-mimetics is that the activated Env intermediate it induces is very short-lived. researchgate.net This transient nature of the "open" conformation is significant because prolonged exposure of the coreceptor binding site can, in some contexts, enhance viral infectivity in the absence of CD4. researchgate.netnih.gov The fleeting nature of the this compound-induced open state is thought to contribute to its potent functional antagonism and diminished potential for CD4-independent infection. researchgate.net
The binding of small-molecule CD4 mimetics like this compound to gp120 is governed by specific thermodynamic principles. While specific thermodynamic data for this compound is not extensively published, analysis of structurally similar compounds, such as NBD-556, provides valuable insights into the likely thermodynamic signature of this compound's interaction with gp120.
The binding of these compounds is typically characterized by a large, favorable change in enthalpy (ΔH) and a large, unfavorable change in entropy (ΔS). nih.govnih.gov This thermodynamic profile is similar to that observed for the binding of soluble CD4 (sCD4) to gp120. nih.govnih.gov The favorable enthalpy change is driven by the formation of strong, specific interactions, such as hydrogen bonds and salt bridges, between the compound and the protein. nih.govnih.gov The unfavorable entropy change is attributed to the increased ordering of the gp120 molecule as it transitions from a more flexible, unbound state to a more rigid, ligand-bound conformation, as well as the ordering of the ligand itself within the binding pocket. nih.govnih.gov
| Ligand | Binding Affinity (Kd) | Enthalpy Change (ΔH) | Entropy Change (TΔS) | Thermodynamic Profile |
|---|---|---|---|---|
| NBD-556 (this compound analog) | 3.7 µM | -24.5 kcal/mol (Favorable) | -17.1 kcal/mol (Unfavorable) | Enthapy-driven with entropic penalty. nih.govnih.gov |
| sCD4 | ~20-100 nM | -34.5 kcal/mol (Favorable) | -23.5 kcal/mol (Unfavorable) | Strongly enthalpy-driven with significant entropic penalty. nih.govnih.gov |
Modulatory Effects on HIV-1 Entry Pathways
This compound exerts its effects by directly interacting with the Env complex, triggering conformational changes that disrupt the normal entry pathway of HIV-1. nih.govnih.gov This interaction mimics the binding of the natural CD4 receptor, but ultimately leads to the inhibition of viral infection. medchemexpress.comnih.gov
This compound functions as a CD4 mimetic, directly competing with the host cell's CD4 receptor for binding to the viral gp120 glycoprotein. medchemexpress.commedchemexpress.cn It specifically targets a highly conserved pocket on gp120 known as the Phe 43 cavity, which is located near the primary CD4-binding site. nih.govnih.gov By lodging within this cavity, this compound physically obstructs the interaction between gp120 and the CD4 receptor, an essential first step for viral entry into target cells. medchemexpress.comnih.gov This blockade effectively prevents the initial attachment of the virus to host T-cells and other CD4-expressing immune cells. nih.gov
| Mechanism | Description | Key Molecular Target | Outcome |
|---|---|---|---|
| CD4 Mimicry | The compound's structure mimics the binding properties of the CD4 receptor. | HIV-1 gp120 | Competitive inhibition of natural CD4 binding. |
| Binding Site Interaction | Binds to the conserved Phe 43 cavity within the gp120 subunit. nih.govnih.gov | Phe 43 Cavity | Steric hindrance preventing gp120-CD4 engagement. |
| Inhibition of Attachment | Prevents the initial anchoring of the virus to the host cell surface. | gp120-CD4 Interface | Blockade of HIV-1 infection at the attachment stage. medchemexpress.com |
Beyond simply blocking CD4 binding, this compound acts as a functional antagonist of HIV-1 infectivity. nih.govnih.gov The binding of this compound to gp120 induces conformational changes in the Env trimer that are similar to those triggered by CD4 binding. nih.govnih.gov These changes transition the Env complex into an "activated" intermediate state. However, research indicates that the activated state induced by this compound is very short-lived. nih.gov This transient activation is insufficient to complete the subsequent steps required for viral entry, such as binding to the coreceptors (CCR5 or CXCR4) and membrane fusion. This leads to a premature and ineffective activation of the Env machinery, ultimately resulting in potent functional antagonism and inhibition of viral infection. nih.govnih.gov
Immunological Sensitization and Host Response Modulation
A significant aspect of this compound's mechanism is its ability to modulate the immunological profile of the virus, making it more vulnerable to the host's antibody responses. medchemexpress.comnih.gov By inducing a more "open" conformation of the Env glycoprotein, this compound exposes conserved epitopes that are typically hidden in the native, unliganded state of the virus. nih.govnih.gov
A major challenge in HIV-1 vaccine development is the difficulty in eliciting broadly neutralizing antibodies that can target the conserved regions of the constantly evolving Env glycoprotein. nih.gov this compound addresses this by sensitizing primary HIV-1 strains, including transmitted/founder viruses, to neutralization by antibodies that are more readily elicited by vaccination. nih.gov By forcing the Env trimer into a CD4-bound-like state, the compound exposes epitopes that are otherwise shielded, allowing pre-existing or vaccine-elicited antibodies to bind and neutralize the virus. nih.govresearchgate.net
The conformational changes induced by this compound specifically result in the formation and exposure of CD4-induced (CD4i) epitopes and elements of the V3 loop on gp120. nih.gov These regions are critically involved in the binding of the virus to its coreceptors, CCR5 and CXCR4. nih.gov By exposing these sites, this compound renders the virus susceptible to neutralization by monoclonal antibodies directed against these specific CD4i and V3 epitopes. nih.gov Importantly, these types of antibodies, which are often non-neutralizing against the closed, native Env trimer, become effective in the presence of the compound. nih.govresearchgate.net
This compound not only sensitizes free-floating virions to neutralization but also enhances the elimination of HIV-1-infected cells through Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC). nih.govnih.gov The HIV-1 Env trimer is the only virus-specific antigen present on the surface of infected cells, making it the primary target for ADCC responses. nih.gov In its native state on the cell surface, Env is often in a closed conformation that is poorly recognized by many antibodies present in the plasma of HIV-1-infected individuals. nih.gov
This compound and other CD4 mimetics induce the Env on infected cells to adopt an open, CD4-bound conformation. nih.govnih.gov This conformational change significantly increases the recognition of these cells by antibodies, particularly those targeting CD4i epitopes. nih.govnih.gov Once these antibodies coat the infected cell, their Fc portions can be recognized by Fc receptors on immune effector cells, such as Natural Killer (NK) cells, leading to the targeted killing of the infected cell. nih.govnih.gov This enhanced recognition and subsequent elimination of infected cells highlights the potential of this compound to contribute to clearing the viral reservoir. nih.govnih.gov
| Immunological Effect | Mechanism | Exposed Epitopes | Outcome |
|---|---|---|---|
| Sensitization to Neutralization | Induces a CD4-bound-like conformation in the Env trimer on virions. nih.gov | CD4-induced (CD4i) and V3 loop epitopes. nih.gov | Allows otherwise non-neutralizing antibodies to effectively neutralize the virus. researchgate.net |
| Enhancement of ADCC | Promotes exposure of Env CD4i epitopes on the surface of infected cells. nih.gov | CD4-induced (CD4i) epitopes, including A32-like epitopes. nih.gov | Increased recognition and killing of infected cells by NK cells and other immune effectors. nih.govnih.gov |
Preclinical Pharmacological Assessment
In Vitro Efficacy Profiling
Inhibition of HIV-1 Infection across Diverse Viral Strains and Clades
DMJ-I-228 is a CD4-mimetic compound that demonstrates potent inhibition of HIV-1 by binding to the viral envelope glycoprotein (B1211001) gp120. medchemexpress.com This interaction occurs within the conserved Phe 43 cavity, a region near the primary binding site for the host cell's CD4 receptor. By occupying this pocket, this compound effectively blocks the attachment of HIV-1 to CD4, a critical first step in the viral entry process, thereby inhibiting infection. medchemexpress.commedchemexpress.cn
The inhibitory action of this compound extends across a variety of HIV-1 strains. Its efficacy has been noted against primary isolates of the virus, indicating its potential to neutralize clinically relevant viral variants. nih.gov The compound induces structural rearrangements in the gp120 protein, which leads to potent functional antagonism of the virus. nih.gov
Table 1: Inhibitory Activity of this compound against Diverse HIV-1 Strains
| HIV-1 Strain | Clade | Co-receptor Tropism | IC50 (nM) |
|---|---|---|---|
| Transmitted/Founder HIV-1 | Not Specified | Not Specified | Data Not Available in Search Results |
| Primary Isolates | Not Specified | Not Specified | Potent Activity Observed |
Assessment of CD4-Independent Viral Entry
While HIV-1 entry typically requires sequential binding to the CD4 receptor and a co-receptor (either CCR5 or CXCR4), some viral variants can bypass the need for CD4 and engage directly with the co-receptor. nih.govresearchgate.net this compound has shown efficacy in diminishing this mode of CD4-independent infection. nih.gov
The binding of this compound to gp120 induces a conformational change that exposes otherwise hidden epitopes on the viral envelope. This "opening" of the Env protein is a key aspect of its mechanism. nih.gov Studies have shown that the activated state of the Env intermediate induced by compounds like this compound is very short-lived, contributing to the inhibition of viral entry. nih.gov This mechanism makes it effective even against viral strains that have adapted to infect cells without engaging the CD4 receptor.
Impact on Virion Stability and Cold Inactivation
Furthermore, the stability of HIV-1 virions is known to be sensitive to temperature. nih.gov While specific studies detailing the effect of this compound on cold inactivation were not found in the search results, the induced conformational changes in the envelope could potentially render the virus more susceptible to inactivation by cold temperatures, a phenomenon observed with other envelope-destabilizing agents. nih.gov The binding of this compound "opens" the envelope trimer, which may inherently destabilize the virion structure. nih.gov
Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Studies
The evaluation of a drug candidate's ADME properties is crucial for predicting its pharmacokinetic behavior, including its half-life and potential for drug-drug interactions. bioivt.comnih.govmdpi.com
In Vitro Metabolic Stability
In vitro metabolic stability assays are a key component of early drug discovery, helping to predict the in vivo clearance and half-life of a compound. creative-bioarray.comnih.gov These tests typically utilize liver-derived systems, such as microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism, like cytochrome P450s (CYPs). thermofisher.comresearchgate.netyoutube.com
By incubating a compound with these systems and measuring its rate of disappearance over time, an intrinsic clearance value can be determined. thermofisher.comyoutube.com This data helps in ranking compounds and identifying those with favorable metabolic profiles that are less likely to be rapidly cleared from the body. creative-bioarray.comresearchgate.net Specific in vitro metabolic stability data for this compound, such as its half-life in human liver microsomes or intrinsic clearance values, were not available in the provided search results.
Table 2: In Vitro Metabolic Stability of this compound
| Species | System | Half-life (t½, min) | Intrinsic Clearance (CLint) |
|---|---|---|---|
| Human | Liver Microsomes | Data Not Available | Data Not Available |
| Rat | Liver Microsomes | Data Not Available | Data Not Available |
| Dog | Liver Microsomes | Data Not Available | Data Not Available |
| Monkey | Liver Microsomes | Data Not Available | Data Not Available |
In Vitro Drug-Drug Interaction Potential
Assessing the potential for a new drug to interact with other medications is a critical safety evaluation. europa.eu In vitro studies are conducted to determine if a compound inhibits or induces major drug-metabolizing enzymes, primarily the CYP isoforms. nih.govnih.govfda.gov Significant inhibition or induction can alter the plasma concentrations of co-administered drugs, leading to toxicity or loss of efficacy. nih.gov
The potential of an investigational drug to act as an inhibitor is typically assessed by determining its IC50 value against a panel of key CYP enzymes. nih.gov These in vitro results are then used to predict the likelihood of clinically relevant drug-drug interactions. nih.govfda.gov Specific data regarding the in vitro drug-drug interaction potential of this compound, including its IC50 values against major CYP isoforms, were not found in the search results.
Table 3: In Vitro Inhibition of Cytochrome P450 (CYP) Enzymes by this compound
| CYP Isoform | IC50 (µM) |
|---|---|
| CYP1A2 | Data Not Available |
| CYP2C9 | Data Not Available |
| CYP2C19 | Data Not Available |
| CYP2D6 | Data Not Available |
| CYP3A4 | Data Not Available |
Pharmacokinetic and Pharmacodynamic (PK/PD) Characterization in Animal Models
Detailed in vivo studies are crucial for understanding how a potential therapeutic agent is absorbed, distributed, metabolized, and excreted (ADME), as well as its effects on the body. This information is foundational for establishing a compound's potential for further development. However, no such data has been made public for this compound.
Evaluation of Compound Exposure and Disposition in Preclinical Species
There is no available information on the in vivo exposure and disposition of this compound in any preclinical species. Key pharmacokinetic parameters, which would typically be presented in a data table format, are absent from the public domain. These parameters would include:
Clearance (CL): The rate at which the compound is removed from the body.
Volume of Distribution (Vd): The extent to which the compound distributes into body tissues.
Half-life (t½): The time it takes for the concentration of the compound in the body to be reduced by half.
Bioavailability (F%): The fraction of an administered dose that reaches the systemic circulation.
Without studies in animal models, it is not possible to construct a table of these fundamental pharmacokinetic properties for this compound.
Assessment of Pharmacodynamic Biomarkers in Animal Models
Similarly, there is a lack of published research on the pharmacodynamic effects of this compound in animal models. Pharmacodynamic studies aim to identify and measure biomarkers that can provide evidence of a drug's mechanism of action and its therapeutic effect. For a compound like this compound, which is identified as a small molecule CD4-mimetic that inhibits HIV-1 entry in vitro, relevant pharmacodynamic biomarkers in an appropriate animal model might include:
Viral load measurements.
CD4+ T-cell counts.
Markers of immune activation.
As no in vivo studies have been reported, there is no data to create a table summarizing the dose-response relationship or the time course of any pharmacodynamic effects of this compound in preclinical models.
Computational Approaches and Advanced Modeling
Integration of Computational Chemistry in Drug Design Workflow
The development of small-molecule CD4-mimetics, including compounds related to DMJ-I-228, represents a prime example of an integrated drug discovery workflow where computational chemistry plays a pivotal role. acs.org This process begins with the structural elucidation of the target, the HIV-1 envelope glycoprotein (B1211001) gp120, and its interaction with the natural ligand, the CD4 protein. acs.org An integrated approach that combines biochemical, virological, structural, and computational studies is then employed to design and refine small molecules that can mimic the binding of CD4 to gp120. acs.org
Computational tools are utilized at various stages, from initial hit identification to lead optimization. For instance, in the optimization of CD4-mimetic compounds, a virtual fragment growing algorithm was employed to explore potential new analogs that could form additional interactions with the gp120 binding site. nih.gov This computational analysis suggested specific chemical modifications to the core scaffold to enhance binding affinity and efficacy. nih.gov The synergy between computational predictions and experimental validation through thermodynamic and crystallographic data has been instrumental in the successful optimization of this class of inhibitors. nih.govosti.gov
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking has been a cornerstone in understanding how this compound and related small-molecule CD4-mimetics (SMCMs) interact with the Phe43 cavity of gp120. nih.govchemrxiv.org Docking simulations predict the preferred orientation of the ligand within the binding site and estimate the strength of the interaction. For the class of compounds to which this compound belongs, docking studies have been crucial in rationalizing their inhibitory activity by revealing key molecular interactions. nih.gov
These analyses have highlighted the importance of specific residues within the Phe43 cavity. For example, docking studies on various SMCMs, including the parent compound NBD-556 and its more advanced analogs, have consistently shown interactions with highly conserved residues. nih.gov While these computational models have been invaluable, they are continually refined by experimental data. For instance, while docking studies for some analogs predicted hydrogen bonds with the highly conserved Asp368 residue, subsequent X-ray crystallography did not always confirm these specific interactions, underscoring the importance of integrating computational and experimental approaches. nih.gov
The table below summarizes key interactions for a representative set of small-molecule CD4-mimetics, highlighting the types of interactions observed through computational and experimental methods.
| Compound | Key Interacting Residues in gp120 | Type of Interaction | Method of Analysis |
| NBD-556 | Phe43 cavity residues | Hydrophobic interactions | Molecular Docking, X-ray Crystallography |
| DMJ-II-121 | Phe43 cavity, Asp368 (predicted) | Hydrophobic, Hydrogen Bonding | Molecular Docking |
| JP-III-048 | Phe43 cavity, Asp368 (predicted) | Hydrophobic, Hydrogen Bonding | Molecular Docking |
| BNM-IV-147 | Phe43 cavity, Asp368 (predicted) | Hydrophobic, Hydrogen Bonding | Molecular Docking |
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for the analysis of conformational changes and the stability of interactions over time. While specific MD simulation data for this compound is not detailed in the provided context, extensive simulations have been performed on its target, the HIV-1 gp120 protein, in both its unliganded and CD4-bound states. nih.govplos.orgrsc.org
Free Energy Perturbation Calculations for Binding Affinity Prediction
Free energy perturbation (FEP) is a rigorous computational method used to calculate the relative binding affinities of a series of related ligands to a common protein target. nih.gov While the direct application of FEP to this compound is not explicitly documented in the provided search results, the optimization of CD4-mimetics has been guided by thermodynamic data, which can be computationally modeled using methods like FEP. nih.govosti.gov
FEP calculations are computationally intensive but can provide highly accurate predictions of changes in binding free energy upon chemical modification of a ligand. nih.gov In the context of developing this compound analogs, FEP could be employed to predict which modifications to the scaffold are most likely to improve binding affinity before undertaking their chemical synthesis. This approach can significantly streamline the lead optimization process by prioritizing the synthesis of the most promising compounds. The general workflow for such a calculation involves creating a thermodynamic cycle that connects the two ligands being compared in both the unbound (in solution) and bound (in the protein) states.
Application of Artificial Intelligence and Machine Learning in this compound-like Compound Design
The application of artificial intelligence (AI) and machine learning (ML) in drug discovery is a rapidly growing field, although specific examples directly related to the design of this compound are not prevalent in the provided information. However, the principles of AI and ML are highly applicable to the design of novel HIV-1 entry inhibitors.
AI and ML models can be trained on existing structure-activity relationship (SAR) data for a series of compounds to predict the activity of new, unsynthesized molecules. frontiersin.org For instance, a quantitative structure-activity relationship (QSAR) model could be developed for CD4-mimetics to identify the key molecular descriptors that correlate with potent anti-HIV activity. Furthermore, generative AI models can be used for de novo drug design, proposing entirely new chemical structures that are predicted to bind to the gp120 target with high affinity. frontiersin.org As more data on compounds like this compound and their biological activities become available, the potential to apply AI and ML techniques to accelerate the discovery of next-generation HIV-1 entry inhibitors will undoubtedly increase.
Therapeutic Potential and Future Research Directions
Implications for HIV-1 Prevention Strategies (Preclinical Focus)
Preclinical investigations suggest a significant role for CD4 mimetics like DMJ-I-228 in HIV-1 prevention efforts, particularly as topical microbicides. By inhibiting HIV-1 entry at mucosal surfaces, these compounds could effectively prevent the initial establishment of infection. mdpi.com Research indicates that this compound possesses potent neutralizing activity against a variety of HIV-1 strains. researchgate.net Moreover, studies have demonstrated that CD4 mimetics can increase the sensitivity of HIV-1 to antibody-dependent cellular cytotoxicity (ADCC), an important antiviral immune mechanism. nih.gov This sensitization is believed to result from the conformational changes induced in the Env trimer upon binding of the CD4 mimetic, making epitopes more accessible to antibodies present in mucosal fluids. nih.gov This suggests that this compound could potentially enhance the protective effects of both naturally occurring and vaccine-induced antibodies, contributing to the prevention of HIV-1 transmission.
Potential for Combination Therapies (Preclinical Focus)
Exploring the potential of this compound in combination with other therapeutic agents is a key area of preclinical research. The rationale for employing combination therapies in HIV treatment and prevention is to target multiple stages of the viral life cycle, aiming for synergistic effects and a reduced risk of drug resistance. ecog-acrin.org While specific preclinical data on this compound combinations are not extensively detailed in the provided information, the general principle of combining entry inhibitors with other classes of antiretrovirals, such as reverse transcriptase, integrase, or protease inhibitors, is a well-established strategy. researchgate.net The capacity of this compound to induce conformational changes in gp120 might also be leveraged in combination with antibodies that preferentially bind to these altered conformations, potentially boosting neutralization or effector functions. nih.gov Preclinical studies investigating such synergistic interactions are crucial for developing novel and effective combination prevention or treatment regimens that include this compound.
Strategies for Overcoming Viral Resistance and Escape Mutations
The emergence of viral resistance and escape mutations presents ongoing challenges in the development of effective HIV-1 therapies and prevention strategies. researchgate.netnih.gov this compound targets the CD4 binding site on gp120, a region that is relatively conserved due to its critical role in viral entry. acs.org Nevertheless, HIV-1 can still develop mutations that confer resistance to CD4 mimetics. Studies on related compounds have identified mutations in gp120, such as S375N and I424T, that can impact the potency of these inhibitors by modifying the shape of the Phe-43 cavity where they bind. researchgate.net
To address the challenge of resistance to this compound and similar compounds, research is focused on developing next-generation CD4 mimetics with improved binding profiles that are less susceptible to common escape mutations. acs.org Additionally, utilizing this compound as part of a combination therapy with drugs targeting different viral proteins or pathways can help suppress the selection and outgrowth of resistant viral strains. acs.orgfightmnd.org.aulimsc.nl Further research into the specific resistance pathways associated with this compound is essential for the rational design of more robust inhibitors and combination strategies. Understanding how mutations outside the primary binding site might influence viral fitness and susceptibility to this compound is also an important consideration. nih.gov
Development of Next-Generation CD4 Mimetic Scaffolds
The development of this compound itself represents a significant step forward in the design of CD4 mimetics, building upon the knowledge gained from earlier compounds like the NBD series. nih.gov The detailed structural information regarding how this compound interacts with gp120, particularly its engagement with Asp368 and Met426, is actively guiding the design of subsequent generations of CD4 mimetics. acs.org Future research is directed towards exploring novel chemical scaffolds capable of more effectively occupying the Phe43 cavity and establishing favorable interactions with conserved residues on gp120. nih.gov The ultimate goal is to create next-generation CD4 mimetics with enhanced binding affinity, improved pharmacokinetic properties, and broader activity against a wider range of HIV-1 strains, including those responsible for initial transmission. nih.gov Structure-based design, coupled with techniques like virtual screening and medicinal chemistry, is anticipated to be crucial in this ongoing effort. acs.orgmdpi.com
Exploration of Novel or Secondary Biological Activities
While the primary research focus for this compound has been its role as an HIV-1 entry inhibitor, there is potential to explore additional or secondary biological activities. Studies of other compounds with similar structural features or targeting related biological pathways have revealed a range of activities beyond their initial intended applications. mdpi.comresearchgate.netplos.orgrsc.orgnih.gov For this compound, this could involve investigating potential effects on the immune system or activity against other viruses that share similar entry mechanisms. The observation that CD4 mimetics can influence ADCC responses suggests a potential secondary activity related to immune modulation. nih.gov Further preclinical investigations could uncover these possibilities, potentially leading to new therapeutic applications for this compound or related compounds.
Advancements in Delivery Systems for Enhanced Preclinical Efficacy
Optimizing the delivery of this compound is critical for maximizing its effectiveness in preclinical studies, particularly for applications such as topical prevention. Various drug delivery technologies are being investigated to improve the local concentration, stability, and duration of action of antiretroviral compounds at potential sites of infection. limsc.nlter-arkhiv.rumdpi.comkinampark.com For this compound, advancements in delivery systems could include the development of nanoparticles, liposomes, or gels designed to efficiently deliver the compound to mucosal tissues while minimizing systemic exposure. mdpi.comkinampark.com These advanced delivery systems could enhance the pharmacokinetic profile of this compound, ensuring that inhibitory concentrations are maintained at the site of viral entry and potentially allowing for lower effective doses. Preclinical studies evaluating the efficacy of this compound when delivered via these novel systems are essential for its potential translation into clinical use.
Q & A
Q. What is the structural basis for DMJ-I-228's interaction with HIV-1 gp120?
this compound binds to two conserved gp120 hotspots: the Phe43 cavity and gp120Asp368. High-resolution crystallography reveals that these interactions stabilize gp120 in a conformation that inhibits CD4 binding while avoiding agonist activity (i.e., promoting CD4-independent entry). This structural insight was critical for converting earlier CD4 mimetics (e.g., NBD-556) from entry agonists to antagonists .
Q. How is this compound experimentally validated for HIV-1 entry inhibition?
Validation involves in vitro TZM-bl assays to measure viral infectivity reduction. This compound demonstrates a mean IC50 of 7.9 μM across diverse HIV-1 isolates, outperforming earlier compounds like NBD-556 (mean IC50 = 29.3 μM). SPR (Surface Plasmon Resonance) quantifies binding affinity to monomeric gp120, while crystallography provides atomic-level interaction details .
Q. What methodologies are used to assess this compound's specificity for CD4-positive vs. CD4-negative cells?
CD4-negative cell lines (e.g., Cf2Th-CCR5) are co-incubated with this compound and viral Env pseudotypes. Luciferase activity assays measure entry efficiency. Unlike AS-I-261, this compound shows no enhancement of CD4-independent entry, confirmed by thermodynamic profiling (reduced entropic penalty during binding) .
Advanced Research Questions
Q. How do structural differences between this compound and other CD4 mimetics explain discrepancies in viral infectivity data?
Despite similar gp120 binding (e.g., AS-I-261 and this compound both enhance 17b antibody binding), their functional outcomes diverge due to interactions with gp120Asp368. This compound’s additional hydrogen bonding at this site prevents conformational stabilization of gp120 required for CD4-independent entry, resolving contradictions in infectivity assays .
Q. What resistance mechanisms arise under this compound selective pressure, and how are they characterized?
Resistance studies involve serial passaging of HIV-1 in PM1 cells with incremental this compound doses. Mutations in gp120’s CD4-binding loop (e.g., M426L) are identified via sequencing. Susceptibility to novel CD4 mimetics (e.g., YIR-327) is tested to map cross-resistance profiles .
Q. How do thermodynamic signatures inform this compound's mechanism compared to earlier agonists like NBD-556?
Isothermal titration calorimetry (ITC) reveals that this compound binding incurs a lower entropic penalty than NBD-556. This indicates reduced gp120 conformational stabilization, correlating with its antagonist function. Structural analysis confirms weaker interactions with dynamic gp120 regions .
Q. What statistical frameworks are recommended for analyzing dose-response data in this compound studies?
Use nonlinear regression (e.g., four-parameter logistic model) to calculate IC50 values. Report absolute numbers and variability metrics (e.g., SEM) in dose-response curves. Subgroup analyses by viral clades ensure generalizability, per ICMJE guidelines .
Methodological Best Practices
Q. How to ensure reproducibility in this compound crystallography studies?
- Sample preparation : Use ≥95% pure this compound and stabilize gp120 with PEG solutions.
- Data deposition : Submit atomic coordinates to the PDB (e.g., 4RQS for this compound/gp120).
- Validation : Apply R-free cross-validation during refinement to avoid overfitting .
Q. What ethical and reporting standards apply to preclinical studies of this compound?
- Follow ICMJE guidelines: Disclose conflicts of interest, provide raw data in supplementary materials, and avoid overinterpretation of in vitro results.
- Use ARRIVE 2.0 guidelines for animal studies if applicable .
Data Contradiction Analysis
Q. How to reconcile conflicting results in SPR binding vs. viral entry assays for this compound?
SPR measures affinity to monomeric gp120, while entry assays reflect functional inhibition of trimeric Env. Use negative-stain EM to confirm trimer binding and mutagenesis to validate hotspot relevance in situ .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
